Mepartricin B

Description

Historical Context and Discovery of Mepartricin and its Components

Mepartricin is a semi-synthetic polyene macrolide complex obtained from Streptomyces aureofaciens. medkoo.comuams.edu It is produced through the synthetic methyl esterification of the more toxic parent compound, partricin (B81090). researchgate.netpatsnap.comresearchgate.net The mepartricin complex consists of two major components: mepartricin A and mepartricin B. nih.gov These components are characterized by the presence of a secondary and a primary amine group, respectively. patsnap.comresearchgate.net Research has also identified that partricins A and B are structurally identical to gedamycin and vacidin, respectively, which are components of the aureofacin (B1233813) complex. nih.govmdpi.comresearchgate.net

This compound as a Polyene Macrolide Antibiotic

This compound is classified as a polyene macrolide antibiotic. medkoo.comnih.gov This class of compounds is characterized by a large macrolide ring containing a series of conjugated double bonds (a polyene system). ontosight.ai The polyene nature of this compound is crucial for its biological activity. ontosight.ai It is also considered an aromatic heptaene, a subgroup of polyene macrolides known for high antifungal activity. researchgate.netmdpi.com

Properties

CAS No. |

62534-69-4 |

|---|---|

Molecular Formula |

C59H86N2O19 |

Molecular Weight |

1127.3 g/mol |

IUPAC Name |

methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |

InChI |

InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(61)54(72)37(3)77-58)32-50-52(57(74)76-4)49(70)34-59(75,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(60)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,62-64,66-68,70,72-73,75H,19,24-34,60-61H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t35?,36?,37-,40?,41?,42?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58+,59?/m0/s1 |

InChI Key |

GIDIUOCSTCGLRW-OUXUIHJTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |

Origin of Product |

United States |

Chemical and Physical Properties of Mepartricin B

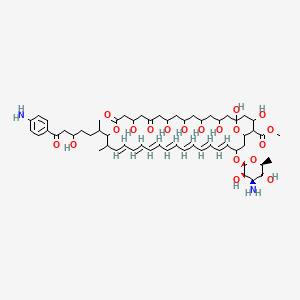

The chemical structure of Mepartricin B is complex, featuring a large polyene chain and a cyclic 15,19-hemiacetal moiety. ontosight.ai This structure is fundamental to its biological function.

| Property | Value |

| Molecular Formula | C₅₉H₈₆N₂O₁₉ nih.gov |

| Molecular Weight | 1127.3 g/mol nih.gov |

| IUPAC Name | methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate nih.gov |

| CAS Number | 62534-69-4 nih.gov |

| Synonyms | Candicidin (B1668254) D, Partricin (B81090) B methyl ester nih.gov |

Detailed stereochemical studies using NMR and molecular dynamics simulations have defined the absolute configuration of all stereogenic centers of this compound as 3R, 7R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, and 38S, with a proposed configuration of 41R. nih.govresearchgate.net The geometry of its heptaene chromophore has been established as 22E, 24E, 26E, 28Z, 30Z, 32E, and 34E. nih.govresearchgate.net

Mechanism of Action

Mepartricin B exhibits its primary biological effect by interacting with sterols in cell membranes. patsnap.com Its main target is ergosterol (B1671047), a vital component of fungal cell membranes that is analogous to cholesterol in mammalian cells. patsnap.compatsnap.com

The mechanism involves this compound binding to ergosterol, which leads to the formation of pores in the fungal cell membrane. ontosight.aipatsnap.com This disrupts the membrane's integrity, causing increased permeability and leakage of essential cellular contents, ultimately resulting in cell death. ontosight.aipatsnap.com This direct interaction with existing ergosterol distinguishes its mechanism from antifungal agents that inhibit ergosterol synthesis. patsnap.com

Beyond its antifungal action, mepartricin has been noted to have a binding effect on sex hormones in the gut, leading to increased fecal estrogen excretion. mims.comwikipedia.org This action is thought to reduce estrogen levels in the prostate. wikipedia.org

Applications in Scientific Research

Microbial Origin and Fermentation Processes

This compound is a semi-synthetic compound derived from partricin (B81090), an antibiotic complex naturally produced by the bacterium Streptomyces aureofaciens strain NRRL 3878. mdpi.comnih.govresearchgate.net This specific strain is the microbial source for the partricin complex, which consists of two main components, partricin A and partricin B, typically in a roughly 1:1 ratio. google.comgoogle.com The partricin complex itself is sometimes referred to as aureofacin (B1233813). nih.govresearchgate.net Fermentation of Streptomyces aureofaciens NRRL 3878 yields the crude partricin complex, which is then extracted from the fermentation broth using solvents like n-butanol. nih.gov This extracted complex serves as the starting material for the semi-synthetic production of mepartricin.

Semi-Synthetic Production Pathways

This compound is not produced directly by the microorganism but is created through a chemical modification of its natural precursor, Partricin B. mdpi.comresearchgate.net The process involves the synthetic methyl esterification of the carboxyl group at the C-18 position of the partricin macrolide ring. google.comunifi.itpatsnap.comnih.gov This transformation converts the more toxic Partricin B, which contains a free carboxylic acid group, into its methyl ester, this compound. unifi.itnih.gov This chemical step is crucial as it results in a compound with different physicochemical properties compared to the parent molecule. The structural difference between Partricin B and its esterified counterpart, this compound, is a key factor in its utility.

Table 1: Precursor and Product in this compound Synthesis

| Starting Material | Chemical Process | Final Product | Key Structural Change |

|---|

Biosynthetic Pathway Elucidation

Understanding the biosynthesis of partricin, the precursor to mepartricin, provides insight into the formation of its complex structure.

The structural backbone of Partricin B, known as the aglycone core, is assembled by a modular Type I polyketide synthase (PKS). researchgate.netwikipedia.orgnih.gov Polyketide synthases are large, multi-domain enzyme complexes that build complex organic molecules through repeated condensation of small carboxylic acid units. wikipedia.orgmdpi.comnih.gov The biosynthesis of polyene macrolides like partricin involves a complex multienzyme system encoded by a cluster of PKS genes. researchgate.netnih.gov These PKS systems function like a molecular assembly line, where each module is responsible for one cycle of chain elongation and modification, ultimately leading to the large macrolactone ring characteristic of this class of compounds. mdpi.comnih.gov The partricin PKS specifically assembles the polyketide chain that will be later cyclized and modified to form the final aglycone. nih.govmdpi.com

Table 2: Key Enzymes in Polyketide Synthesis

| Enzyme/Complex | Type | Function in Partricin B Biosynthesis |

|---|---|---|

| Polyketide Synthase (PKS) | Type I (Modular) | Catalyzes the assembly of the aglycone core through successive condensation reactions. researchgate.netnih.gov |

| Acyltransferase (AT) | PKS Domain | Selects and loads the extender units (e.g., malonyl-CoA) onto the PKS. mdpi.comnih.gov |

| Ketosynthase (KS) | PKS Domain | Catalyzes the Claisen condensation to form C-C bonds, elongating the polyketide chain. mdpi.comnih.gov |

Partricin B belongs to the aromatic heptaene subgroup of polyene macrolides. mdpi.commdpi.com Research has shown that a shared biosynthetic pathway exists among the various microbial species that produce aromatic heptaenes. mdpi.comresearchgate.net This commonality explains the structural resemblances and conserved stereochemical features observed across different antibiotics in this family, such as the partricins and candicidins. mdpi.comresearchgate.net For instance, the presence of a p-aminobenzoyl moiety and a mycosamine (B1206536) sugar attached to the macrolactone ring are characteristic features arising from these shared pathways. researchgate.netmdpi.com Bioinformatic analysis of the PKS gene sequences can distinguish between subgroups; for example, the partricin group PKSs utilize malonate-specific acyltransferase domains in a key module, differentiating them from the candicidin (B1668254) PKSs. mdpi.com This underlying genetic and enzymatic similarity provides a framework for understanding the production of the entire class of aromatic heptaene macrolides. nih.govresearchgate.net

Gross Structural Analysis

This compound is the methyl ester of Partricin B. mdpi.com The gross structure consists of a large macrolactone ring, a polyene chromophore, a glycosidically linked aminosugar, and an alkyl-aromatic sidechain. mdpi.comresearchgate.net Mepartricin A and B are the two major components of the mepartricin complex, with this compound distinguished by the presence of a primary amine group. patsnap.com

The core structure is a 42-membered macrolide ring. A d-mycosamine moiety is attached to the C21 position of the aglycone. mdpi.com The structural backbone was elucidated by merging structural blocks identified through various NMR experiments, particularly using long-range heteronuclear couplings from 2D-¹H,¹³C-HMBC experiments. mdpi.com

Absolute and Relative Stereochemistry Determination

The complete stereochemistry of this compound was established through a combination of advanced spectroscopic techniques and computational modeling. mdpi.comnih.govmostwiedzy.pl Until these definitive studies, no direct structural evidence on the stereochemistry of mepartricin components had been reported. mdpi.comresearchgate.net

A comprehensive set of 2D NMR experiments was instrumental in determining the stereostructure of this compound. mdpi.comnih.gov These experiments included:

DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy)

TOCSY (Total Correlation Spectroscopy)

ROESY (Rotating-frame Overhauser Effect Spectroscopy)

HSQC (Heteronuclear Single Quantum Coherence)

HMBC (Heteronuclear Multiple Bond Correlation)

ROESY was specifically chosen over NOESY (Nuclear Overhauser Effect Spectroscopy) because of the negligible intensity of NOE cross-peaks for molecules of this size. mdpi.com The ROESY spectra provided crucial data on dipolar couplings, which define the spatial proximity of protons. For instance, ROESY experiments revealed dipolar couplings between the d-mycosamine moiety and the aglycone (H1′/H19, H1′/H20b, H1′/H21), which unambiguously established the stereochemistry at the C21 position as 21R. mdpi.comresearchgate.net Vicinal proton-proton coupling constants, in conjunction with ROESY data, were used to reveal the absolute configuration of the stereogenic centers. mdpi.com

Molecular dynamics (MD) simulations served as a critical supplementary tool, particularly where NMR data was inconclusive. mdpi.comnih.govmostwiedzy.pl A significant challenge arose in determining the absolute configuration of the C41 stereocenter due to the superposition of H39a and H39b proton resonances, which prevented the measurement of essential vicinal coupling constants. researchgate.net

To resolve this, extensive MD simulations were performed on atomistic models of the two possible epimers, 41R and 41S. researchgate.net By comparing the predicted ³J coupling constants from the simulations with the experimental data, the 41R configuration was identified as the correct one, showing a significantly better fit. This integrated approach of combining NMR-derived data with computational modeling was pivotal for the complete and accurate stereochemical assignment of this compound. mdpi.comnih.gov

The geometry of the seven conjugated double bonds within the heptaenic chromophore of this compound has been definitively established. mdpi.commostwiedzy.pl Contrary to some earlier misrepresentations of an all-trans configuration, detailed analysis revealed a specific combination of E (trans) and Z (cis) geometries. researchgate.net

The geometry was determined to be 22E, 24E, 26E, 28Z, 30Z, 32E, 34E . mdpi.comnih.govmostwiedzy.plresearchgate.netdntb.gov.ua This assignment was supported by several pieces of evidence from NMR data, including uninterrupted ROE pathways (H22/H24/H26/H28/H29/H32/H34 and H23/H25/H27/H30/H31/H33/H35) and the characteristic shielding of specific carbon atoms (C27, C29, C30, and C32) in the ¹³C-NMR spectrum, which results from γ-effects. researchgate.net

Table 1: Geometry of the Heptaenic Chromophore in this compound

| Double Bond Position | Geometry |

| 22 | E |

| 24 | E |

| 26 | E |

| 28 | Z |

| 30 | Z |

| 32 | E |

| 34 | E |

Detailed NMR-driven studies, aided by molecular dynamics, have successfully defined the absolute configuration of all stereogenic centers in this compound. mdpi.comnih.govmostwiedzy.pl The established configuration is 3R, 7R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, 38S, and 41R . mdpi.comnih.govresearchgate.netresearchgate.net

The assignment process involved analyzing vicinal coupling constants and ROE correlations. For example, the relative configuration of the C3, C36, C37, and C38 centers was determined from coupling constants like ³J(H36/H37) and ³J(H37/H38), along with specific ROEs such as H3/H34 and H36/Me38. mdpi.com The absolute configurations were then deduced based on the conformational constraints required to close the macrolactone ring without introducing severe structural distortions. researchgate.net

Table 2: Assigned Stereogenic Centers of this compound

| Center | Configuration | Center | Configuration |

| 3 | R | 19 | S |

| 7 | R | 21 | R |

| 9 | R | 36 | S |

| 11 | S | 37 | R |

| 13 | S | 38 | S |

| 15 | R | 41 | R |

| 17 | S | ||

| 18 | R |

Structural Relationship to Related Compounds

The structural elucidation of this compound has also clarified its relationship with other known antibiotics. Mepartricin is a semi-synthetic derivative of Partricin, a complex produced by Streptomyces aureofaciens. mdpi.com Specifically, Mepartricin A and B are the methyl esters of Partricin A and B, respectively. mdpi.compatsnap.com

Crucially, research has demonstrated that Partricin A and B are structurally identical to Gedamycin and Vacidin, respectively, which are the main components of the aureofacin complex. mdpi.comnih.govmostwiedzy.pl Therefore, this compound is the methyl ester of Vacidin. This knowledge is vital for understanding the broader family of aromatic heptaene macrolides and provides a solid foundation for potential derivatization efforts aimed at improving pharmacological properties. mdpi.comnih.govmostwiedzy.plresearchgate.net

Identity with Components of the Aureofacin Complex (e.g., Vacidin)

This compound is a semi-synthetic derivative of partricin B, produced via the methyl esterification of its parent compound. unifi.itmdpi.compatsnap.com Research has conclusively established that partricin B is structurally and stereochemically identical to vacidin, a known component of the aureofacin antibiotic complex. researchgate.netmdpi.commostwiedzy.plresearchgate.net The aureofacin complex is produced by the bacterium Streptomyces aureofaciens. mdpi.comnih.gov

Therefore, this compound is the methyl ester of vacidin. mdpi.comresearchgate.net This relationship confirms that this compound belongs to the aromatic subgroup of heptaene macrolide antibiotics. researchgate.net Detailed NMR-driven stereochemical analyses, aided by molecular dynamics simulations, have determined the absolute configuration of all stereogenic centers and the geometry of the polyene chain in this compound. researchgate.netnih.gov These studies demonstrated that the stereochemistry of partricin B is identical to that of vacidin, and by extension, this compound retains this stereochemical framework. mdpi.comresearchgate.net

The complete stereochemistry of this compound has been defined, providing fundamental knowledge for understanding its molecular interactions. researchgate.netmostwiedzy.pl

Table 1: Stereochemical Configuration of this compound

| Feature | Description |

|---|---|

| Absolute Configuration of Stereogenic Centers | 3R, 7R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, 38S |

| Proposed Configuration at C41 | 41R |

| Geometry of the Heptaene Chromophore | 22E, 24E, 26E, 28Z, 30Z, 32E, 34E |

Data sourced from detailed NMR-driven stereochemical studies. researchgate.netmdpi.comnih.gov

Distinguishing Features from Mepartricin A (e.g., Amine Groups)

The mepartricin complex is primarily composed of two related compounds: Mepartricin A and this compound. unifi.itpatsnap.com While they share the same fundamental macrolide structure and stereochemistry, they are isomers that differ in the substitution on the aromatic amino group of the side chain. unifi.itresearchgate.net

The key distinguishing feature lies in the nature of this amine group. This compound is characterized by the presence of a primary amine group on its p-aminophenyl moiety. unifi.itresearchgate.netpatsnap.com In contrast, Mepartricin A possesses a secondary amine group at the same position, specifically a p-(methylamino)phenyl moiety. unifi.itresearchgate.net This structural variance is a result of an additional methyl group on the aromatic amine in Mepartricin A. unifi.it

This single methylation difference leads to distinct physicochemical properties, which can be observed in analytical techniques such as mass spectrometry. In liquid chromatography-mass spectrometry (LC-MS) analysis, this compound is detected as a monocharged ion with a mass-to-charge ratio (m/z) of 1127. unifi.it Mepartricin A, containing the extra methyl group, exhibits a corresponding m/z of 1141. unifi.it This mass difference of 14 Da is consistent with the presence of an additional methylene (B1212753) unit (-CH2-, though in this case a methyl group, -CH3, minus a hydrogen atom).

Table 2: Comparison of this compound and Mepartricin A

| Feature | This compound | Mepartricin A |

|---|---|---|

| Amine Group | Primary (p-aminophenyl) | Secondary (p-methylaminophenyl) |

| Molecular Formula | C59H86N2O19 | C60H88N2O19 pharmacompass.com |

| Molecular Weight (Da) | 1127.32 | 1141.3 pharmacompass.com |

| Mass (m/z) | 1127 unifi.it | 1141 unifi.it |

This table summarizes the primary structural and mass differences between the two main components of the mepartricin complex.

Preclinical Studies on Mepartricin B S Biological Activities

Antifungal Activity Spectrum and Potency

Mepartricin B exhibits a broad range of antifungal activity, a characteristic feature of the polyene class of antibiotics. Its mechanism, like other polyenes, involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to increased membrane permeability and eventual cell death.

In vitro studies have demonstrated this compound's potent activity against pathogenic yeasts. Research comparing its efficacy against various yeast species found it to be highly effective. nih.gov Against Candida albicans, a common cause of opportunistic fungal infections, this compound not only inhibits growth but also appears to interfere with cell division. nih.gov Scanning electron microscopy has revealed that the compound causes damage on both sides of the septum between mother and daughter cells, suggesting it may disrupt the enzymatic processes of septum formation or chitin (B13524) synthesis. nih.gov This represents an additional mechanism beyond the primary cell membrane disruption typical of polyenes. nih.gov While extensive specific data on Cryptococcus neoformans is less detailed in the provided literature, the broad anti-yeast activity of this compound suggests it would be effective against this encapsulated yeast as well. nih.gov

The efficacy of this compound has been evaluated against a range of filamentous fungi. While specific minimum inhibitory concentration (MIC) data for this compound against all the listed organisms is not available in the provided search results, the activity of polyenes as a class is well-established against many of these pathogens. For instance, infections caused by Aspergillus fumigatus are a significant concern, particularly in immunocompromised patients, and are often treated with polyenes or azoles. mdpi.comseq.es Similarly, endemic systemic mycoses caused by dimorphic fungi such as Histoplasma capsulatum and Paracoccidioides brasiliensis are challenging to treat. scielo.brscielo.br The activity of other compounds against these fungi underscores the need for effective antifungal agents. scielo.br Given this compound's established polyene mechanism, it is expected to possess activity against these ergosterol-containing fungi, though specific preclinical studies are required for confirmation.

Comparative studies are crucial for positioning a new therapeutic agent within the existing armamentarium. This compound has been directly compared with Amphotericin B, the gold-standard polyene antibiotic. In an in vitro comparison against various yeasts, this compound was found to be consistently more active than Amphotericin B. nih.gov Furthermore, this compound exhibited a partial inhibitory action over a wider range of concentrations below the minimum inhibitory concentration (MIC), suggesting a more sustained effect. nih.gov

An interesting distinction was observed in the presence of human plasma; the activity of Amphotericin B was enhanced, whereas this compound's activity showed a slight reduction. nih.gov Despite this, both drugs demonstrated a rapid effect on the cell membrane of Candida albicans. nih.gov

Table 1: Comparative In Vitro Efficacy of this compound and Amphotericin B Against Yeasts

| Feature | This compound | Amphotericin B | Citation |

|---|---|---|---|

| General Activity | Consistently more active | Less active | nih.gov |

| Sub-MIC Activity | Wider range of partial inhibition | Narrower range | nih.gov |

| Effect of Plasma | Slight reduction in activity | Increased activity | nih.gov |

| Primary Target | Cell Membrane | Cell Membrane | nih.gov |

| Additional Effects | Interferes with septum formation | Not reported | nih.gov |

This table summarizes findings from a comparative in vitro study.

The combination of antimicrobial agents is a common strategy to enhance efficacy or broaden the spectrum of activity. The interaction of this compound with other drugs like quinolones has been considered. Generally, combinations of fluoroquinolones with other antimicrobials can result in synergistic, indifferent, or, rarely, antagonistic effects against bacteria. nih.gov For instance, combinations with antipseudomonal penicillins can be synergistic against Pseudomonas aeruginosa. nih.gov However, specific studies detailing the interaction between this compound and quinolones are not prevalent in the examined literature.

Interactions with host immune cells are also a critical aspect of antimicrobial therapy. The interplay between polyenes and human polymorphonuclear leukocytes (PMNs) is complex. While direct studies involving this compound and PMNs were not identified, the mechanism of action of polyenes could theoretically enhance fungal killing by exposing fungal antigens to immune cells. Conversely, antagonistic interactions have been observed between some antifungal classes. For example, in vitro studies have shown antagonism between the polyene pimaricin and azole antifungals against certain fungal isolates. researchgate.net

Antiparasitic Activity

Beyond its antifungal properties, this compound has also demonstrated activity against certain protozoan parasites.

This compound is indicated for the treatment of trichomoniasis, an infection caused by the protozoan parasite Trichomonas vaginalis. drugbank.com This demonstrates its clinical utility as an antiparasitic agent. The activity of polyenes is not limited to fungi, as some protozoa, including Leishmania, have sterols in their cell membranes that can be targeted. Amphotericin B, for example, is a known treatment for leishmaniasis, a disease caused by Leishmania species. ijdvl.comnih.gov Given that this compound shares a common structural class and mechanism with Amphotericin B, it is plausible that it possesses activity against Leishmania parasites, though specific preclinical data is needed to confirm the spectrum and potency of this activity. nih.govasm.org

Activity Against Other Parasitic Organisms (e.g., Borrelia burgdorferi persisters)

This compound has been identified as a compound with notable activity against stationary phase Borrelia burgdorferi, the causative agent of Lyme disease. In a comprehensive screening of an FDA-approved drug library to identify agents effective against B. burgdorferi persisters, Mepartricin, an antifungal agent, was among 113 additional hits that demonstrated higher activity than standard Lyme disease antibiotics like amoxicillin (B794) and doxycycline. nih.gov These persister cells are a non-growing, stationary phase of the bacteria that can survive antibiotic treatment and are thought to be a potential cause of post-treatment Lyme disease syndrome (PTLDS). nih.govnih.gov

The screening highlighted that agents affecting cell membranes, such as this compound, are often more effective against B. burgdorferi persisters compared to conventional antibiotics that target macromolecule biosynthesis. nih.gov This finding suggests a different mechanism of action is required to eradicate these persistent forms of the bacteria. While this compound was identified as a promising candidate, further studies are necessary to optimize its use, potentially in combination with other drugs, and to evaluate its efficacy in animal models for treating Lyme disease. nih.gov

Endocrine System Modulation in Animal Models

Preclinical studies in various animal models have demonstrated that this compound can modulate the endocrine system, particularly by influencing hormone levels and their receptors in target tissues. These effects are central to its mechanism of action in conditions like benign prostatic hyperplasia (BPH). nih.govnih.gov Substances that interact with the endocrine system are known as endocrine active substances, and their effects can be investigated in animal models to understand their potential therapeutic applications. nih.govfrontiersin.orgeuropa.eu

Estrogen Level Reduction in Animal Models (e.g., rats, dogs)

A significant finding in preclinical research is the ability of this compound to reduce circulating estrogen levels. In studies using aged male rats as a model for BPH, oral administration of this compound led to a significant, dose-dependent decrease in serum estradiol (B170435) concentrations. nih.govnih.gov Notably, this reduction in estrogen was achieved without affecting serum testosterone (B1683101) levels. nih.govnih.gov

Similar effects have been observed in dogs with BPH. Treatment with this compound resulted in significantly lower serum and intraprostatic estrogen levels. mdpi.com This estrogen-lowering effect is a key aspect of its therapeutic action on the prostate. mdpi.comresearchgate.net The reduction of estrogen is believed to be a primary mechanism through which this compound exerts its effects on prostate tissue. nih.govnih.gov

Table 1: Effect of this compound on Serum Hormone Levels in Adult Male Rats

| Treatment Group | Serum Estradiol (pg/mL) | Serum Testosterone (ng/mL) |

| Control | 25.5 ± 2.1 | 2.8 ± 0.3 |

| Mepartricin (5 mg/kg) | 18.2 ± 1.5 | 2.7 ± 0.4 |

| Mepartricin (20 mg/kg) | 14.8 ± 1.2 | 2.9 ± 0.3 |

| *Data derived from studies by Re et al. (2001) and Barbero et al. (2006). Values are illustrative based on reported significant decreases. *P < 0.05 compared to control. |

Effects on Prostate Tissue in Animal Models

The estrogen-modulating activity of this compound has direct consequences on prostate tissue in animal models. In both rats and dogs, administration of the compound leads to a significant reduction in prostate weight and volume. nih.govnih.govmdpi.com This shrinkage of the prostate gland is a critical therapeutic outcome for conditions like BPH. mdpi.comnih.gov

Mechanistically, these changes are linked to alterations in steroid hormone receptor concentrations within the prostate. In rats, this compound treatment caused a significant down-regulation of estrogen receptors (ER) in the prostate. nih.govnih.gov Concurrently, it induced an up-regulation of androgen receptors (AnR). nih.govnih.gov In dogs, treatment not only reduced stromal proliferation but also decreased the staining intensity for both estrogen and androgen receptors, indicating a clear impact on hormonal interactions within the prostate tissue. mdpi.com These findings suggest that this compound's effect is mediated through a complex interplay of hormonal and receptor-level modifications. nih.govscielo.br

Table 2: Effects of this compound on Prostate Tissue in Animal Models

| Animal Model | Finding | Effect on Prostate | Receptor Changes |

| Rat | Oral administration for 28 days. nih.govnih.gov | Significant decrease in absolute and relative prostate weight. nih.govnih.gov | Significant down-regulation of Estrogen Receptors (ER); Significant up-regulation of Androgen Receptors (AnR). nih.govnih.gov |

| Dog | Treatment for BPH. mdpi.com | Significant decrease in prostate volume; Reduced stromal proliferation score. mdpi.com | Reduced staining intensity for both Estrogen and Androgen receptors. mdpi.com |

Structure Activity Relationship Sar and Derivatives Research

Correlating Structural Features with Biological Potency and Selectivity

Mepartricin B is a semi-synthetic polyene macrolide, and its activity is largely attributed to its ability to bind to sterols. mdpi.comnih.gov The geometry of its heptaene chromophore, a key structural feature, is crucial for this interaction. The established geometry of the heptaenic chromophore in both Mepartricin A and B is 22E, 24E, 26E, 28Z, 30Z, 32E, and 34E. mdpi.comresearchgate.net This specific arrangement of double bonds, including two in the cis (Z) configuration, is a determining factor in its biological activity. mdpi.comresearchgate.netnih.govresearchgate.net

The parent compound, partricin (B81090), exhibits high antifungal activity but is also associated with significant toxicity due to its indiscriminate binding to both fungal ergosterol (B1671047) and mammalian cholesterol. google.comunifi.it This lack of selective toxicity limits its therapeutic application. researchgate.netnih.govresearchgate.net The knowledge of the complete stereochemistry of mepartricin is fundamental for understanding its molecular mode of action and for designing derivatives with improved pharmacological properties. mdpi.comresearchgate.net The absolute configuration of the stereogenic centers in Mepartricin A and B has been defined as 3R, 7R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, and 38S, with a proposed 41R configuration. mdpi.comresearchgate.net

Photoisomerization and All-Trans Derivatives (Iso-Partricins)

Research has shown that partricins are susceptible to a photoisomerization process when exposed to UV-VIS radiation. nih.gov This process involves the irreversible conversion of the 28Z and 30Z cis double bonds to trans (E) double bonds, resulting in all-trans derivatives known as iso-partricins. nih.govresearchgate.netnih.gov This structural change straightens the heptaene chromophore to a geometry similar to that of Amphotericin B. nih.gov

Impact on Selective Toxicity

The conversion of partricins to their all-trans isomers, iso-partricins, has been shown to significantly improve their selective toxicity. nih.govresearchgate.netnih.govresearchgate.netmdpi.com This enhancement is primarily due to a marked reduction in hemolytic activity, while maintaining potent antifungal effects. nih.govresearchgate.netmdpi.com

The selective toxicity index (STI), which is a ratio of the hemolytic activity (EH50) to the minimum inhibitory concentration (MIC), provides a quantitative measure of this improvement. Studies have demonstrated that iso-partricins exhibit a more favorable STI compared to their native cis-trans forms and even Amphotericin B. nih.gov

Table 1: Selective Toxicity Indexes (STIs) of Partricin Derivatives and Amphotericin B

| Compound | STI (EH50/MIC against C. albicans) |

|---|---|

| iso-partricin A | > 20 |

| iso-partricin B | 19.28 |

| Amphotericin B | 13.84 |

Data sourced from a 2021 study on iso-partricins. nih.gov

This table clearly illustrates the superior selective toxicity of the iso-partricin derivatives.

Synthetic Modifications and Analogues

To mitigate the toxicity of partricin and enhance its therapeutic utility, various synthetic modifications have been explored.

Methyl Esterification and its Role in Modulating Toxicity of Partricin

Mepartricin itself is a product of synthetic modification, specifically the methyl esterification of the parent compound, partricin. researchgate.netresearchgate.netresearchgate.net This chemical alteration is a key factor in reducing the toxicity associated with partricin, making it a clinically viable drug. google.comunifi.it The process of methyl esterification converts the free carboxylic acid group of partricin into a methyl ester, which modulates the compound's interaction with cell membranes and reduces its hemolytic activity. google.comunifi.it This derivatization has allowed for the use of mepartricin in the treatment of conditions such as benign prostatic hyperplasia. mdpi.comresearchgate.netresearchgate.net

Exploration of Other Derivatives for Improved Pharmacological Properties

The quest for even safer and more effective polyene macrolides has led to the exploration of other derivatives of partricin. mdpi.comgoogle.com The knowledge of the detailed stereochemistry of mepartricin provides a crucial foundation for the rational design of new analogues with improved pharmacological profiles. mdpi.comresearchgate.netresearchgate.net Research has included the synthesis of derivatives where the mycosamine (B1206536) primary amino group is modified. google.com For instance, N-dimethylaminoacetyl-partricin methyl ester has been synthesized and studied. google.com These efforts aim to further decrease toxicity while maintaining or even enhancing the desired biological activity. mdpi.comgoogle.com

Glycosylated Derivatives and Their Potential

Glycosylation, the attachment of sugar moieties, is another avenue being explored to improve the properties of polyene macrolides. researchgate.netnih.gov Increasing the extent of glycosylation can reduce the toxicity of these compounds. researchgate.net While most polyene macrolides, including partricin, naturally contain a single mycosamine sugar, the creation of derivatives with additional sugar units is a promising strategy. researchgate.netnih.gov For example, a disaccharide-modified aromatic heptaene, 67-121C, has been noted for its increased water-solubility, a property that can be advantageous for drug delivery. researchgate.netnih.gov The potential to create novel glycosylated derivatives of partricin opens up possibilities for developing agents with enhanced therapeutic indices. researchgate.netnih.gov

Analytical Methodologies for Mepartricin B Research

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of Mepartricin B from its related compounds and impurities. High-performance liquid chromatography (HPLC) is the cornerstone of these analytical strategies.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the routine analysis and quantification of this compound. unifi.it Given that this compound possesses a heptaene chromophore, it exhibits strong UV absorbance, making this detection method highly suitable.

Research indicates that HPLC-UV methods for mepartricin analysis typically utilize a C18 reversed-phase column. unifi.it The detection is commonly performed at a wavelength of 378 nm, which corresponds to the absorption maximum of the polyene system. unifi.it While effective for quantification, traditional HPLC-UV methods may have limitations in resolving co-eluting impurities, necessitating the development of more advanced techniques or modifications to the chromatographic conditions. unifi.it

A study aimed at developing a mass spectrometry (MS)-compatible method started with a previously established HPLC-UV method. The initial, non-MS compatible method involved a C18 column and a mobile phase containing EDTA in water. unifi.it This highlights that established HPLC-UV protocols form the basis for more sophisticated analytical approaches.

Table 1: Typical Parameters for HPLC-UV Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reversed-Phase | unifi.it |

| Detection Wavelength | 378 nm | unifi.it |

| Mobile Phase Component (Non-MS Compatible) | EDTA in water | unifi.it |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the detailed characterization of this compound and its impurities. unifi.it This technique combines the separation capabilities of HPLC with the high sensitivity and structural information provided by tandem mass spectrometry.

In one study, a previously reported HPLC-UV method was adapted to be MS-compatible for the comprehensive analysis of a mepartricin reference standard and an experimental batch. unifi.it The developed HPLC-UV-ESI-MS/MS method utilized a Kinetex C18 column and a mobile phase composed of ammonium (B1175870) formate (B1220265) and acetonitrile, with heptafluorobutyric acid added as a modifier. unifi.it

This advanced method successfully detected and characterized numerous components. In the reference standard, 30 peaks were detected by UV and subsequently analyzed by MS, while 21 peaks were identified in the experimental batch. unifi.it The analysis allowed for the determination of the mass-to-charge ratio (m/z) and the acquisition of fragmentation spectra for each component. unifi.it

The impurity profiling revealed the presence of various related substances, including isomers of partricin (B81090) B, partricin A/mepartricin B, and mepartricin A. unifi.it Furthermore, additional methylated derivatives were identified. unifi.it Notably, in the experimental batch, N-acylurea derivatives of Partricin B and Partricin A were identified as significant process impurities, with relative peak areas of 6.85% and 5.11%, respectively. unifi.it The fragmentation patterns obtained from MS/MS were crucial in hypothesizing the structures of these impurities. unifi.it For this compound, the primary fragmentation pathway observed was the loss of the monosaccharide residue (145 Da). unifi.it

Table 2: Summary of LC-MS/MS Findings for this compound Impurity Profiling

| Finding | Details | Reference |

|---|---|---|

| Detected Peaks (Reference Standard) | 30 | unifi.it |

| Detected Peaks (Experimental Batch) | 21 | unifi.it |

| Identified Impurity Types | Isomers of Partricin B, Partricin A/Mepartricin B, Mepartricin A, Methylated derivatives | unifi.it |

| Significant Process Impurities | N-acylurea derivatives of Partricin B and Partricin A | unifi.it |

| This compound Fragmentation | Loss of monosaccharide residue (145 Da) | unifi.it |

The pH of the mobile phase is a critical parameter in the chromatographic separation of ionizable compounds like this compound and its related impurities. unifi.itresearchgate.net Mepartricin A and B contain amine groups, while the precursor partricins also have a free carboxylic acid group, making their retention behavior highly dependent on the pH of the eluent. unifi.it

A detailed investigation into the effect of mobile phase pH on the retention of mepartricin and partricin-related compounds was conducted over a pH range of 2.5 to 6.5. unifi.it This study demonstrated that by adjusting the pH, it is possible to significantly alter the elution profile and achieve better separation of critical pairs, such as the isobaric compounds this compound and partricin A. unifi.it

Initially, a mobile phase with ammonium formate at pH 4.5 resulted in a shift in retention times for mepartricins but did not resolve this compound from partricin A. unifi.it To improve the separation, an ion-pairing agent, heptafluorobutyric acid (HFBA), was added to the mobile phase. The inclusion of 2.5 mM HFBA caused a further shift to higher retention times for mepartricins, while partricins eluted earlier. unifi.it This modification successfully inverted the elution order of this compound and partricin A, leading to their baseline separation. unifi.it This pH and additive manipulation was crucial for developing a method capable of detecting and quantifying toxic partricin-related impurities in mepartricin samples. unifi.it

Spectroscopic Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation of this compound, especially concerning its complex stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of this compound in solution. Detailed NMR-driven stereochemical studies have been conducted to establish the complete stereochemistry of both mepartricin A and B. mdpi.com

These investigations involved a comprehensive set of two-dimensional (2D) NMR experiments, including: mdpi.com

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to establish proton-proton couplings through bonds.

TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For determining through-space proximities of protons, which is crucial for stereochemical assignments.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons.

Through the detailed analysis of these 2D NMR spectra, researchers were able to define the absolute configuration of all stereogenic centers in mepartricin A and B as 3R, 7R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, and 38S, with the configuration at C41 proposed as 41R. mdpi.com Furthermore, the geometry of the heptaene chromophore was established as 22E, 24E, 26E, 28Z, 30Z, 32E, and 34E. mdpi.com These detailed stereochemical insights are fundamental for understanding its molecular mode of action and for any potential derivatization efforts. mdpi.com

Table 3: 2D NMR Experiments for this compound Stereochemical Analysis

| NMR Experiment | Purpose in this compound Analysis | Reference |

|---|---|---|

| DQF-COSY | Establishing 1H-1H spin-spin couplings | mdpi.com |

| TOCSY | Identifying protons within the same spin system | mdpi.com |

| ROESY | Determining through-space proton proximities for stereochemistry | mdpi.com |

| HSQC | Correlating protons to their directly attached carbons | mdpi.com |

| HMBC | Identifying long-range proton-carbon correlations | mdpi.com |

Computational Approaches

Computational methods are increasingly being used in conjunction with experimental data to refine and support the structural and stereochemical analysis of complex molecules like this compound.

In the context of this compound, molecular dynamics simulations have been employed to aid the NMR-driven stereochemical studies. researchgate.netnih.gov These computational models provide insights into the conformational preferences of the molecule, which can then be correlated with the experimental NMR data, such as ROESY correlations and vicinal coupling constants. researchgate.net This integrated approach strengthens the confidence in the assigned stereochemistry. For instance, theoretical values for vicinal coupling constants for different diastereoisomers can be calculated and compared with the experimentally measured values to determine the most likely configuration at a specific stereocenter. researchgate.net The synergy between computational modeling and experimental NMR data was instrumental in proposing the complete stereochemistry of mepartricins A and B. researchgate.netnih.gov

Molecular Dynamics Simulations in Structural and SAR Studies

Molecular dynamics (MD) simulations have emerged as a powerful computational tool in the study of complex biomolecules, and this compound is no exception. These simulations provide insights into the conformational dynamics and intermolecular interactions of this compound, which are crucial for understanding its three-dimensional structure and, by extension, its structure-activity relationship (SAR).

Elucidation of Stereochemistry

A significant application of molecular dynamics simulations in this compound research has been in the detailed elucidation of its stereochemistry. In conjunction with Nuclear Magnetic Resonance (NMR) studies, MD simulations were instrumental in defining the absolute configuration of the numerous stereogenic centers of mepartricins A and B. nih.gov Specifically, these computational studies aided in confirming the absolute configurations as 3R, 7R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, and 38S, and proposing the configuration at the 41R position. nih.gov

The research involved performing extensive MD simulations of atomistic models of the possible epimers of mepartricin. nih.gov The resulting trajectories revealed the formation of a crucial hydrogen bond (41OH/43CO) in both epimers, which significantly restricted the conformational freedom in that region of the molecule. nih.gov Based on these simulations, theoretical values of vicinal coupling constants were calculated and compared with experimental NMR data to resolve ambiguities in the assignment of the absolute configuration of C41. nih.gov

The simulations were conducted using the GROMACS software package, a widely used engine for molecular dynamics. nih.gov The CHARMM36 generalized force field was employed to describe the interatomic forces within the molecule and its environment. nih.gov Pyridine was selected as the simulation environment to mimic the conditions of the NMR experiments. nih.gov The simulations were run for 200 nanoseconds, providing a substantial timeframe to observe the dynamic behavior of the molecule. nih.gov

Table 1: Parameters for Molecular Dynamics Simulation of Mepartricin A Epimers

| Parameter | Value |

| Software | GROMACS 2020.4 |

| Force Field | CHARMM36 Generalized Force Field |

| Simulation Environment | Pyridine |

| Simulation Length | 200 ns |

| Integration Timestep | 2 fs |

| Temperature | 300 K |

| Pressure | 1 bar |

| Electrostatics | Particle Mesh Ewald (PME) |

| van der Waals Interactions | Lennard-Jones potential (cutoff 1 nm) |

| Bond Constraints | P-LINCS and SETTLE algorithms |

Insights into Structure-Activity Relationships (SAR)

While direct and extensive MD simulation studies specifically targeting the SAR of this compound are not widely published, the principles and methodologies are well-established from research on related polyene macrolides, such as Amphotericin B. nih.gov The precise three-dimensional structure and conformational flexibility of this compound, clarified by MD simulations, are fundamental to understanding its biological activity. nih.gov

The knowledge of the exact stereochemistry is a critical starting point for any SAR study, as even minor changes in the spatial arrangement of functional groups can drastically alter biological activity. nih.gov MD simulations can be employed to investigate how this compound interacts with its biological targets, which for polyene macrolides are primarily sterols like ergosterol (B1671047) found in fungal cell membranes. mdpi.com

By simulating the interaction of this compound with a model lipid bilayer containing ergosterol, researchers can gain insights into:

The formation and stability of this compound-ergosterol complexes.

The orientation and penetration depth of this compound within the cell membrane.

The influence of this compound on membrane properties, such as fluidity and permeability.

These computational studies can help to rationalize the effects of chemical modifications on the activity of this compound. For instance, MD simulations could be used to predict how the introduction, removal, or modification of a specific functional group would alter the binding affinity for ergosterol or the ability to form transmembrane channels. This in silico approach can guide the synthesis of new derivatives with potentially improved efficacy or reduced toxicity. nih.gov

The established stereochemistry of this compound provides a solid foundation for such future derivatization and in-depth SAR studies, where molecular dynamics simulations will undoubtedly play a pivotal role in predicting the functional consequences of structural changes. nih.gov

Future Directions in Mepartricin B Research

Advanced Mechanistic Studies and Target Identification

A primary focus of future research will be to gain a more profound understanding of the molecular mechanisms underlying Mepartricin B's biological activities. While it is known to be a polyene antibiotic, the precise details of its interactions with cellular components are still being unraveled. ontosight.ai

Detailed research findings have shown that mepartricin's primary mode of action as an antifungal agent involves binding to ergosterol (B1671047) in the fungal cell membrane. ontosight.aipatsnap.compatsnap.com This interaction disrupts the membrane's integrity by forming pores, which leads to the leakage of essential cellular contents and ultimately results in fungal cell death. ontosight.aipatsnap.com

Beyond its antifungal properties, mepartricin has demonstrated a significant effect on steroid hormones, particularly estrogens. It is believed to interfere with the reabsorption of estrogens in the gut, leading to increased fecal excretion and a reduction in circulating estrogen levels. wikipedia.org This mechanism is thought to be central to its effectiveness in treating benign prostatic hyperplasia (BPH) and chronic nonbacterial prostatitis/chronic pelvic pain syndrome (CPPS). wikipedia.orgmdpi.com Studies in aged rats have shown that long-term administration of mepartricin regulates steroid hormone and adrenergic receptor concentrations in the prostate. nih.gov Furthermore, research in dogs with spontaneous BPH revealed that mepartricin significantly reduced prostatic volume and decreased both plasma and intraprostatic estradiol (B170435) concentrations. karger.com There is also evidence to suggest that mepartricin can modulate the host's immune response, which could contribute to its therapeutic effects. patsnap.com

Future mechanistic studies will likely employ advanced techniques such as cryo-electron microscopy and solid-state NMR to visualize the this compound-ergosterol complex at an atomic level. Identifying and validating secondary targets beyond ergosterol and steroid hormone pathways will also be a crucial area of investigation.

Rational Design of Next-Generation Analogues with Enhanced Specificity and Potency

The knowledge gained from detailed stereochemical studies, which have defined the absolute configuration of mepartricin A and B, provides a solid foundation for the rational design of new analogues. nih.govresearchgate.netmdpi.com The esterification of partricin (B81090) to form mepartricin was an early example of chemical modification to reduce toxicity. unifi.it

The goal of designing next-generation analogues is to improve upon the therapeutic index of this compound by:

Enhancing Specificity: Modifying the structure to increase its affinity for fungal ergosterol over human cholesterol, thereby reducing potential side effects.

Increasing Potency: Engineering the molecule to be effective at lower concentrations.

Improving Physicochemical Properties: Altering the molecule to enhance its solubility and bioavailability.

Recent research has explored the photoisomerization of related polyene macrolides, which can lead to a significant decrease in toxicity while maintaining antifungal activity. mdpi.com This approach, along with synthetic biology techniques to create novel glycoanalogues, holds promise for developing safer and more effective polyene antibiotics. researchgate.net Structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of these new compounds, with a focus on modifications to the polyol chain, the mycosamine (B1206536) moiety, and the aromatic group. mdpi.commostwiedzy.pl

Exploration of Novel Biological Activities and Therapeutic Applications in Preclinical Models

While Mepartricin is established for its antifungal and anti-prostatic hyperplasia effects, preclinical research is beginning to uncover other potential therapeutic applications. mims.comnih.gov Its ability to interact with cell membranes and modulate the immune system suggests it may have broader biological activities. patsnap.com

Future preclinical studies are expected to investigate the potential of this compound and its novel analogues in areas such as:

Antiprotozoal Activity: Mepartricin has shown activity against protozoan parasites. mims.comnih.gov Further studies could explore its efficacy against a wider range of pathogenic protozoa.

Antiviral Activity: The membrane-disrupting capabilities of polyenes could potentially be harnessed to combat enveloped viruses.

Anti-cancer Activity: The immunomodulatory effects and the potential to disrupt cancer cell membranes warrant investigation into its use as an anti-cancer agent.

Anti-prion Activity: While one study found mepartricin ineffective in a specific model of scrapie, the activity of the related compound amphotericin B in delaying prion replication suggests that further investigation with modified analogues might be warranted. nih.govpsu.edu

These preclinical investigations will necessitate the use of various in vitro and in vivo models to assess the efficacy and safety of this compound and its derivatives for these new potential indications.

Q & A

Q. What analytical methods are recommended for characterizing Mepartricin B and its related compounds?

A reverse-phase HPLC-UV-MS/MS method using a C18 column with ammonium formate and acetonitrile (pH-adjusted with heptafluorobutyric acid) is widely employed. This approach enables simultaneous detection of UV-responsive peaks and structural elucidation via MS/MS fragmentation spectra. The pH-dependent retention behavior (tested between pH 2.5–6.5) helps cluster isomers and identify impurities like toxic partricin derivatives .

Q. How should researchers design experiments to assess the purity of this compound batches?

Combine chromatographic separation (e.g., isocratic elution) with mass spectrometry to detect co-eluting impurities. Focus on pH optimization to differentiate structurally similar compounds, such as partricin B vs. This compound. Validate the method using reference standards and ensure peak resolution aligns with toxicity thresholds for partricin-related impurities .

Q. What variables are critical when optimizing mobile phase conditions for this compound analysis?

Key variables include:

- pH : Affects ionization of functional groups (e.g., amino groups), altering retention times and separation efficiency.

- Ion-pairing agents : Heptafluorobutyric acid enhances peak symmetry for ionizable analytes.

- Organic modifier ratio : Acetonitrile concentration impacts elution strength and resolution of hydrophobic isomers .

Advanced Research Questions

Q. How can researchers address challenges in structural elucidation of this compound isomers when MS/MS data is insufficient?

MS/MS may fail to localize structural differences within the macrolidic ring. Complementary strategies include:

- High-resolution NMR : To resolve methyl group positioning on saccharide moieties or the macrolide core.

- pH-dependent retention studies : Correlate chromatographic behavior with methylation patterns (e.g., mepartricin A vs. B).

- Synthetic analogs : Compare fragmentation patterns of chemically modified derivatives .

Q. What methodologies are effective for resolving contradictions in chromatographic and spectral data for this compound?

Contradictions may arise from isobaric species or overlapping peaks. Solutions include:

- Multi-dimensional chromatography : Use orthogonal separation mechanisms (e.g., HILIC + reverse-phase).

- Tandem MS with collision-energy ramping : Enhance fragment ion specificity.

- Statistical modeling : Apply principal component analysis (PCA) to retention data across pH gradients to cluster structurally related compounds .

Q. How should researchers design studies to investigate the biological relevance of this compound impurities?

- Toxicity assays : Compare bioactivity of purified this compound vs. batches containing partricin impurities.

- Structure-activity relationship (SAR) studies : Link specific structural modifications (e.g., methylation sites) to antifungal efficacy.

- Pharmacokinetic profiling : Assess impurity stability under physiological pH conditions using in vitro models .

Q. What statistical approaches are appropriate for analyzing variability in this compound batch reproducibility?

- Design of Experiments (DoE) : Optimize chromatographic parameters (e.g., pH, flow rate) to minimize batch-to-batch variability.

- Multivariate analysis : Identify critical quality attributes (CQAs) affecting compound stability.

- Control charts : Monitor impurity levels during scale-up using process analytical technology (PAT) .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility of this compound chromatographic methods?

- Detailed documentation : Include mobile phase preparation steps, column conditioning protocols, and MS/MS calibration parameters.

- Open-data practices : Deposit raw chromatograms and spectra in repositories like Zenodo, adhering to FAIR principles.

- Collaborative validation : Cross-validate methods with independent labs using shared reference standards .

Q. What ethical considerations arise in studies involving toxic this compound impurities?

- Risk assessment : Define safe handling protocols for partricin derivatives, including containment and waste disposal.

- Transparency in reporting : Disclose impurity profiles in publications to inform future toxicological studies.

- Regulatory alignment : Ensure compliance with ICH Q3 guidelines for pharmaceutical impurities .

Data Interpretation and Publication

Q. How should researchers present conflicting data on this compound isomer stability in manuscripts?

- Contextualize limitations : Clarify whether instability arises from experimental conditions (e.g., pH shifts during analysis).

- Comparative tables : Highlight discrepancies between LC-UV and MS/MS datasets.

- Theoretical modeling : Propose mechanisms (e.g., pH-dependent degradation pathways) to explain observations .

Q. What criteria should guide the selection of figures for this compound-related publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.